molecular formula C13H21NO2S B5689151 N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide

N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide

Cat. No.: B5689151
M. Wt: 255.38 g/mol
InChI Key: CPAVOFUMUYMQNC-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a substituted phenyl ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.

Properties

IUPAC Name

N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-9-7-11(13(3,4)5)8-10(2)12(9)14-17(6,15)16/h7-8,14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAVOFUMUYMQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NS(=O)(=O)C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide typically involves the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Mechanism of Action

The mechanism by which N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide exerts its effects involves the interaction with specific molecular targets such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma .

Comparison with Similar Compounds

Uniqueness: N-(4-tert-butyl-2,6-dimethylphenyl)methanesulfonamide stands out due to its specific sulfonamide functionality, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of sulfonamide-based pharmaceuticals and as a versatile reagent in organic chemistry.

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